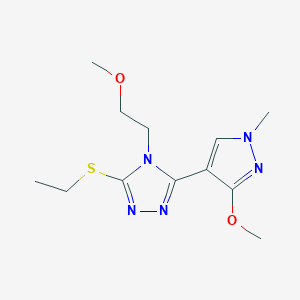
3-(ethylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is an organic compound known for its diverse biological and chemical properties. This compound, consisting of a triazole ring substituted with various functional groups, exhibits significant potential in various scientific and industrial applications due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of 1H-pyrazole derivatives, followed by the introduction of methoxy and methyl groups. Subsequently, the triazole ring is formed via cyclization reactions involving ethylthio and methoxyethyl groups. Typical conditions involve the use of catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from 60°C to 100°C.
Industrial Production Methods
On an industrial scale, the production involves multi-step synthesis with rigorous purification steps to ensure high yield and purity. Standard practices include the use of automated reactors and continuous flow systems to enhance efficiency and control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole undergoes several types of chemical reactions:
Oxidation: : Often leads to the formation of sulfoxides or sulfones.
Reduction: : Can reduce functional groups to produce corresponding alcohols or amines.
Substitution: : Common in the triazole ring where halogenated reagents replace hydrogen atoms.
Coupling Reactions: : Engage in cross-coupling reactions with organic halides or boronic acids.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often employ catalysts such as palladium or copper in polar solvents under mild to moderate conditions.
Major Products
Depending on the reaction conditions, major products may include derivatives with altered functional groups, enhancing the compound's utility in further applications.
Aplicaciones Científicas De Investigación
3-(Ethylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole is utilized in several fields:
Chemistry: : Used as an intermediate for synthesizing more complex molecules.
Biology: : Studied for its potential as a bioactive molecule in various biochemical assays.
Medicine: : Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: : Applied in the development of new materials and chemical sensors due to its unique properties.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. Its mechanism often involves binding to active sites, altering enzyme activity, or blocking receptor function, thereby modulating biological pathways. For instance, in antimicrobial activity, it may inhibit cell wall synthesis or disrupt metabolic processes in pathogens.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
4-(2-methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-3-(methylthio)-4H-1,2,4-triazole
3-(Methylthio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole
5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-3-(methylsulfonyl)-4H-1,2,4-triazole
Uniqueness
The compound's uniqueness lies in its combination of functional groups, which confer distinct reactivity and biological activity, setting it apart from its analogs. The ethylthio group, in particular, plays a crucial role in its chemical properties and applications.
Propiedades
IUPAC Name |
3-ethylsulfanyl-4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S/c1-5-20-12-14-13-10(17(12)6-7-18-3)9-8-16(2)15-11(9)19-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCGVPDEZFQKTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CCOC)C2=CN(N=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2779693.png)
![{[5-(2-Furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B2779694.png)
![N-{13-tert-butyl-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,8,11(16)-hexaen-8-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2779698.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)furan-2-carboxamide](/img/structure/B2779699.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2779702.png)





![N-[(4-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2779709.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2779712.png)

